molecular formula C25H17NO4 B2824701 N-(4-Carboxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide CAS No. 313653-92-8

N-(4-Carboxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide

Cat. No. B2824701
CAS RN: 313653-92-8
M. Wt: 395.414
InChI Key: QFQFDOUGEWNQKE-UHFFFAOYSA-N
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Description

The compound is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. Anthracene derivatives are often used in dyes, pigments, and in the production of certain types of plastics .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely include an anthracene core with carboxyphenyl groups attached. These groups could potentially influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Anthracene and its derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions that this compound might undergo would depend on the exact structure and conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .

Scientific Research Applications

Stereo-Specific Synthesis

Sanhes et al. (2008) described the stereo-specific synthesis of hydroanthracene-dicarboximides, highlighting the selective hydrogenation process that produces stereo-selective compounds. This process is significant for generating specific stereochemistries in complex molecules, demonstrating the compound's relevance in synthetic organic chemistry (Sanhes, Favier, Saffon, Teuma, & Gómez, 2008).

Resolution of C2-symmetric Compounds

Ramanathan and Periasamy (1998) explored the resolution of C2-symmetric 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid using (S)-proline, achieving high enantiomeric excess. This study contributes to the field of chiral chemistry, where the resolution of enantiomers is crucial for applications in pharmaceuticals and materials science (Ramanathan & Periasamy, 1998).

Gas Permeation Properties

Ma and Pinnau (2018) investigated the gas permeation properties of microporous ethanoanthracene-based polyimides, revealing their high gas permeabilities and selectivities. This research is significant for the development of new materials for gas separation technologies, showcasing the utility of ethanoanthracene derivatives in engineering applications (Ma & Pinnau, 2018).

Polyamidation Reaction

Rafiee (2015) detailed a novel polyamidation reaction involving an aromatic dicarboxylic acid monomer derived from ethanoanthracene, demonstrating a microwave-assisted synthesis of optically active and thermally stable polyamides. This study highlights the compound's relevance in polymer chemistry, particularly for creating high-performance polymers with unique optical and thermal properties (Rafiee, 2015).

Synthesis of Aromatic Polyamides

Mallakpour and Rafiee (2009) reported the expeditious synthesis of novel aromatic polyamides from ethanoanthracene-derived diacid monomers using microwave-assisted polycondensation. This research underscores the efficiency of microwave synthesis in polymer science, offering a faster and cleaner alternative to conventional methods (Mallakpour & Rafiee, 2009).

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound might be. In a biological context, the mechanism of action would depend on how the compound interacts with biological molecules .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various industries, such as the pharmaceutical, chemical, or materials industries .

properties

IUPAC Name

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO4/c27-23-21-19-15-5-1-2-6-16(15)20(18-8-4-3-7-17(18)19)22(21)24(28)26(23)14-11-9-13(10-12-14)25(29)30/h1-12,19-22H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQFDOUGEWNQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Carboxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide

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